1-Chlorodibenzo-p-dioxin

概要

説明

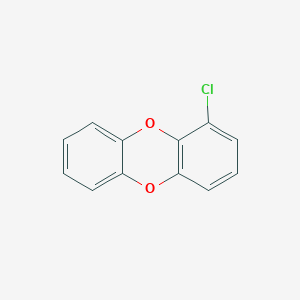

1-Chlorodibenzo-p-dioxin (CAS Registry Number: 39227-53-7) is a monochlorinated congener of polychlorinated dibenzo-p-dioxins (PCDDs), characterized by a single chlorine atom substituted at the 1-position of its dibenzo-p-dioxin backbone . Its molecular formula is C₁₂H₇ClO₂, with a molecular weight of 218.64 g/mol and a density of 1.4 g/cm³ . Physicochemical properties include a boiling point of 315.2°C and a vapor pressure of 0.0 mmHg at 25°C, indicating low volatility and environmental persistence . Structurally, it consists of two benzene rings connected via a 1,4-dioxin ring, with chlorine substitution influencing its reactivity and toxicity .

準備方法

1-Chlorodibenzo-p-dioxin can be synthesized through various methods. One common synthetic route involves the chlorination of dibenzo-p-dioxin. This reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial production of this compound often involves the use of high-temperature processes, such as those found in waste incineration or chemical manufacturing. These processes can inadvertently produce chlorinated dioxins as by-products, which necessitates careful monitoring and control to minimize environmental release .

化学反応の分析

Thermal Degradation of Chlorophenols

1-MCDD forms during oxidative thermal degradation of 2-chlorophenol (2-MCP) at 300–1,000°C. Key pathways include:

-

Radical-mediated dimerization : Surface-bound phenoxyl radicals (from 2-MCP oxidation) combine via Eley-Rideal mechanisms to form 1-MCDD .

-

Gas-phase tautomerization : Below 500°C, unimolecular tautomerization/HCl elimination converts 2-MCP-derived intermediates into 1-MCDD .

Product Yields from 2-MCP Oxidation (88 ppm, 2.0 s)

| Product | Yield Ranking | Temperature Range | Mechanism |

|---|---|---|---|

| 4,6-DCDF | 1st | 300–1,000°C | Radical abstraction |

| Dibenzo-p-dioxin (DD) | 2nd | >500°C | Molecular rearrangement |

| 1-MCDD | 3rd | 400–500°C | Tautomerization |

Atmospheric Oxidation with OH Radicals

1-MCDD reacts with hydroxyl radicals (OH) via addition mechanisms, with rate constants influenced by temperature and Cl substitution .

Rate Constants for OH Reactions

| Compound | Arrhenius Parameters (cm³/molecule·s) | k(298 K) (×10⁻¹² cm³/molecule·s) |

|---|---|---|

| Dibenzo-p-dioxin (DD) | 15.6 | |

| 1-MCDD | (single measurement) | 4.7 |

| 1,2,3,4-TCDD | 0.85 |

Key findings :

Reductive Dechlorination

Zero-valent zinc (Zn⁰) promotes stepwise dechlorination of higher chlorinated dioxins to 1-MCDD and ultimately DD .

Degradation Pathway of 1,2,3,4-TCDD

-

1,2,3,4-TCDD → 1,2,4-TrCDD (Half-life: 0.56 h)

-

1,2,4-TrCDD → 1,3-DCDD (Half-life: 5.71 h)

-

1,3-DCDD → 1-MCDD (Half-life: 41.53 h)

-

1-MCDD → DD (Half-life: >100 h)

Observed Rate Constants (25°C)

| Substrate | (h⁻¹) | Half-life (h) |

|---|---|---|

| 1,2,3,4-TCDD | 1.25 | 0.56 |

| 1,3-DCDD | 0.0167 | 41.53 |

| 1-MCDD | 0.0096 | 72.25 |

Surface-Mediated Reactions on Fly Ash

CuO/silica matrices catalyze 1-MCDD formation via:

-

Chemisorption : 2-MCP binds to Cu(II) sites, forming surface-stabilized phenoxyl radicals .

-

Dimerization : Radical coupling yields 1-MCDD, with Langmuir-Hinshelwood kinetics (negative reaction order) .

Product Distribution from 2-MCP on CuO/Silica

| Product | Yield Ranking | Mechanism |

|---|---|---|

| 4,6-DCDF | 1st | Radical abstraction |

| DD | 2nd | Molecular rearrangement |

| 1-MCDD | 3rd | Surface-mediated coupling |

Stability and Environmental Persistence

1-MCDD’s physicochemical properties contribute to its persistence :

| Property | Value |

|---|---|

| Aqueous solubility | |

| Octanol-water () | |

| Vapor pressure |

Low solubility and high favor bioaccumulation, while slow OH reactivity () prolongs atmospheric residence .

科学的研究の応用

1-Chlorodibenzo-p-dioxin has several scientific research applications, including:

Environmental Testing: It is used as a standard for environmental testing to study the presence and impact of chlorinated dioxins in various ecosystems.

Toxicology Studies: Researchers use this compound to investigate the toxicological effects of chlorinated dioxins on human health and the environment.

Biodegradation Research: Studies on the biodegradation of this compound help understand the microbial processes that can break down these persistent pollutants.

Chemical Synthesis: It serves as a precursor or intermediate in the synthesis of other chlorinated organic compounds.

作用機序

The mechanism of action of 1-Chlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AHR), a transcription factor present in all cells . Upon binding to AHR, the compound activates the receptor, leading to changes in gene expression. This can result in the induction of enzymes involved in the metabolism of xenobiotics, as well as other cellular responses .

The activation of AHR by this compound can lead to various biological effects, including oxidative stress, disruption of endocrine function, and promotion of carcinogenesis . The specific molecular targets and pathways involved in these effects are still under investigation, but they are believed to include the regulation of genes related to detoxification, cell proliferation, and apoptosis .

類似化合物との比較

Structural Comparison

The toxicity and environmental behavior of PCDDs are critically dependent on the number and positions of chlorine atoms . Congeners with chlorination at the 2, 3, 7, or 8 positions exhibit significantly higher toxicity due to enhanced binding affinity to the aryl hydrocarbon receptor (AhR) . For example:

| Compound | CAS Number | Chlorine Positions | Molecular Weight (g/mol) | Toxicity (Relative to 2,3,7,8-TCDD) |

|---|---|---|---|---|

| 1-Chlorodibenzo-p-dioxin | 39227-53-7 | 1 | 218.64 | <0.0001 (Negligible TEF*) |

| 2,3,7,8-TCDD | 1746-01-6 | 2,3,7,8 | 321.96 | 1.0 (Reference TEF) |

| 1,2,3,7,8-PeCDD | 40321-76-4 | 1,2,3,7,8 | 356.42 | 0.5–1.0 |

| 1,3,7-Trichlorodibenzo-p-dioxin | 67028-17-5 | 1,3,7 | 287.52 | <0.0001 |

*Toxic Equivalency Factor (TEF): A measure of relative toxicity compared to 2,3,7,8-TCDD .

This compound lacks chlorine atoms in the critical lateral positions (2,3,7,8), resulting in negligible AhR activation and minimal toxicity . In contrast, 2,3,7,8-TCDD (the most toxic congener) disrupts immune function, enzyme induction, and cellular signaling even at parts-per-trillion levels .

Toxicological Profiles

- No significant evidence of carcinogenicity or immunotoxicity in human or animal studies .

- 2,3,7,8-TCDD: Extremely toxic (LD₅₀ in guinea pigs: ~1 µg/kg) with documented carcinogenic (Group 1 IARC) and immunosuppressive effects . Activates AhR, leading to dysregulation of genes like CYP1A1 and immune dysfunction .

Environmental Persistence and Degradation

- Atmospheric Reactivity :

The OH radical reaction rate constant for this compound is 1.3 × 10⁻¹² cm³/molecule·sec , slower than dichlorinated congeners, suggesting longer atmospheric persistence . - Hydrophobicity and Bioavailability :

Lower chlorination reduces adsorption to organic matter, increasing mobility in water systems compared to tetra- or penta-chlorinated dioxins .

Analytical Challenges

Separation of this compound from co-occurring PCDDs requires high-resolution gas chromatography-mass spectrometry (GC-MS) due to structural similarities with isomers like 2-Chlorodibenzo-p-dioxin (CAS: 39227-54-8) . Interference from matrix components (e.g., polychlorinated biphenyls) complicates quantification in environmental samples .

生物活性

1-Chlorodibenzo-p-dioxin (1-Cl-DiBD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are known for their environmental persistence and potential toxicity. This article explores the biological activity of 1-Cl-DiBD, focusing on its pharmacokinetics, toxicological effects, and mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHClO

- CAS Number : 39227-53-7

- InChIKey : VGGGRWRBGXENKI-UHFFFAOYSA-N

This compound consists of two benzene rings connected by two oxygen atoms, with one chlorine atom substituted at the first position. The presence of chlorine atoms significantly influences its biological activity, particularly its affinity for the aryl hydrocarbon receptor (AhR).

Pharmacokinetics and Metabolism

The pharmacokinetics of 1-Cl-DiBD indicates that it is absorbed through various routes, including oral and dermal exposure. Once in the body, it undergoes metabolic processes primarily in the liver, where it can be biotransformed into more hydrophilic metabolites for excretion. The compound exhibits a high lipophilicity, leading to bioaccumulation in fatty tissues.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Lipophilic (fatty tissues) |

| Metabolism | Hepatic (Phase I and II) |

| Elimination Half-life | Variable (days to weeks) |

Biological Activity and Toxicity

1-Cl-DiBD exhibits a range of biological activities primarily through its interaction with the AhR. This receptor mediates the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation.

The primary mechanism by which 1-Cl-DiBD exerts its effects involves:

- AhR Activation : Binding to AhR leads to the transcription of cytochrome P450 enzymes that metabolize xenobiotics.

- Genotoxicity : Although not directly genotoxic, it can promote genotoxic events through oxidative stress and inflammation.

- Endocrine Disruption : Alters hormonal signaling pathways, impacting reproductive health.

Toxicological Effects

Research indicates that exposure to 1-Cl-DiBD can lead to several adverse health outcomes:

- Reproductive Toxicity : Impaired fertility and developmental anomalies in animal models.

- Carcinogenic Potential : While not classified as a direct carcinogen, it may contribute to tumor promotion under certain conditions.

- Immunotoxicity : Suppression of immune responses leading to increased susceptibility to infections.

Case Studies

A notable study observed reproductive effects in rats exposed to low doses of 1-Cl-DiBD over several generations. The results indicated a significant decrease in litter size and an increase in developmental defects among offspring .

Comparative Biological Activity

In comparison to other dioxins, 1-Cl-DiBD exhibits lower toxicity than the most potent congener, 2,3,7,8-TCDD. However, its biological activity is still significant enough to warrant concern regarding environmental exposure.

Table 2: Comparative Toxicity of Dioxins

| Compound | Toxicity (TEF) |

|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 |

| This compound | 0.01 |

| Other chlorinated dioxins | Varies |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 1-Chlorodibenzo-p-dioxin in environmental samples?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC/MS) is the gold standard for detecting chlorinated dioxins. Photolytic degradation followed by pattern recognition techniques can enhance isomer specificity at trace levels (e.g., 1 ng) . For quantification, use certified reference materials (e.g., 50 µg/mL solutions in isooctane) to ensure accuracy .

| Key Analytical Parameters | Details |

|---|---|

| Detection Limit | 1 ng (via GC/MS) |

| Reference Material (this compound) | CAS No. 39227-53-7; D-101N (neat) |

Q. How do physicochemical properties of this compound influence its environmental behavior?

- Methodological Answer : Key properties include hydrophobicity (log Kow), vapor pressure, and half-life. These dictate its persistence in soil and bioaccumulation potential. For instance, systematic surveys of chlorinated dioxins in soil highlight correlations between chlorine substitution patterns and degradation rates .

| Physicochemical Properties | Values/Characteristics |

|---|---|

| Chemical Formula | C₁₂HCl₇O₂ |

| SMILES Notation | c1(Cl)c(Cl)c(Cl)c(Cl)c2c1Oc1c(...) |

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in toxicological data (e.g., carcinogenicity vs. non-carcinogenicity) for this compound?

- Methodological Answer : Use a tiered approach:

Systematic Reviews : Extract and compare data from cohort studies (e.g., industrial or accident-based cohorts) using standardized forms to assess exposure-response relationships .

Mechanistic Studies : Evaluate aryl hydrocarbon receptor (AhR) activation in vitro to differentiate this compound’s potency from other dioxins .

Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies between epidemiological and animal data .

Q. How can researchers assess the environmental persistence and degradation pathways of this compound under varying climatic conditions?

- Methodological Answer :

- Field Studies : Conduct longitudinal soil sampling in diverse ecosystems (e.g., temperate vs. tropical) to measure half-life variations .

- Lab Simulations : Use photolytic degradation chambers to study isomer-specific breakdown products under UV exposure .

- Data Synthesis : Apply meta-analysis to integrate findings from heterogeneous studies, accounting for variables like organic carbon content and microbial activity .

Q. What methodologies are suitable for elucidating the thermodynamic stability of this compound during synthesis or combustion processes?

- Methodological Answer :

-

Calorimetry : Measure standard enthalpy of formation (ΔHf°) via combustion experiments. For example, this compound’s ΔHf° is experimentally determined using precision calorimetric techniques .

-

Computational Chemistry : Perform density functional theory (DFT) calculations to predict stability relative to other chlorinated isomers .

Thermodynamic Data Value (kJ/mol) ΔHf° (this compound) Experimentally derived from combustion studies

Q. Methodological Guidance for Research Design

Q. How should researchers formulate hypothesis-driven questions for studying this compound’s mechanisms of toxicity?

- Framework : Apply the PICO framework:

- Population : In vitro cell lines (e.g., hepatocytes) or in vivo models (e.g., rodents).

- Intervention : Dose ranges mimicking environmental exposure.

- Comparison : Non-chlorinated dioxin controls.

- Outcome : AhR activation, oxidative stress markers, or DNA damage .

Q. What strategies can address challenges in synthesizing pure isomers of this compound for experimental studies?

- Methodological Answer :

- Synthetic Chemistry : Optimize chlorination reactions using catalytic systems to minimize byproducts .

- Purification : Employ preparative HPLC with chiral columns to isolate isomers .

Q. Data Analysis and Interpretation

Q. How should conflicting data on this compound’s bioaccumulation factors (BAFs) in aquatic ecosystems be analyzed?

- Methodological Answer :

特性

IUPAC Name |

1-chlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGGRWRBGXENKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872020 | |

| Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-53-7, 35656-51-0 | |

| Record name | 1-Chlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | polychlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035656510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT477ZL85J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。